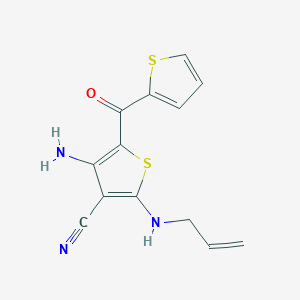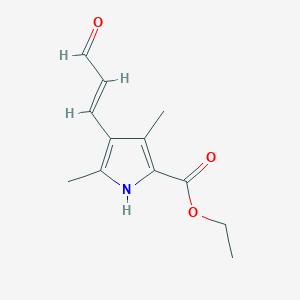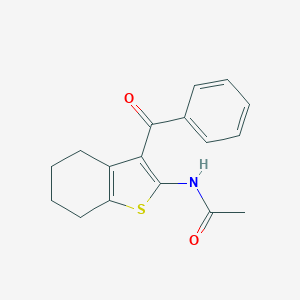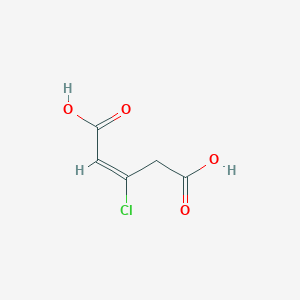
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with ethylthio, pyridinyl, and phenyl groups
准备方法
The synthesis of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
化学反应分析
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other substituents using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(Methylthio)-4-(3-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-(2-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a different position of the pyridinyl group.
2-(Ethylthio)-4-(3-pyridinyl)-6-(4-methylphenyl)-3-pyridinecarbonitrile: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C19H15N3S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3S/c1-2-23-19-17(12-20)16(15-9-6-10-21-13-15)11-18(22-19)14-7-4-3-5-8-14/h3-11,13H,2H2,1H3 |
InChI 键 |
MNNKYPZZGNLWFR-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
规范 SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B343908.png)





![4-Amino-9-oxa-4-azapentacyclo[5.3.3.0~2,6~.0~8,10~.0~11,13~]tridecane-3,5-dione](/img/structure/B343917.png)

![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B343921.png)
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-5-hexenoate](/img/structure/B343924.png)
![(3-Benzoylbicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B343927.png)
![1,8,9,10-Tetrachloro-11,11-dimethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene](/img/structure/B343931.png)
![2,4-Dimethyl-5,6-diphenyltetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-4,12-dien-3-one](/img/structure/B343932.png)
![4-Phenyl-4-azatetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-9,12-diene-3,5-dione](/img/structure/B343934.png)
